[2-Amino-2-(2-fluorophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride
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Overview
Description
tert-Butyl (2-amino-2-(2-fluorophenyl)ethyl)carbamate hydrochloride: is a chemical compound with the molecular formula C13H19FN2O2·HCl. It is a derivative of carbamate, which is a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-amino-2-(2-fluorophenyl)ethyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 2-fluoroaniline under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The product is then purified through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-amino-2-(2-fluorophenyl)ethyl)carbamate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (2-amino-2-(2-fluorophenyl)ethyl)carbamate hydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in various biochemical assays .
Medicine: In medicine, tert-Butyl (2-amino-2-(2-fluorophenyl)ethyl)carbamate hydrochloride is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-Butyl (2-amino-2-(2-fluorophenyl)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl (2-amino-2-(4-fluorophenyl)ethyl)carbamate hydrochloride
- tert-Butyl (2-amino-2-(3-fluorophenyl)ethyl)carbamate hydrochloride
- tert-Butyl (2-amino-2-(5-fluorophenyl)ethyl)carbamate hydrochloride
Uniqueness: tert-Butyl (2-amino-2-(2-fluorophenyl)ethyl)carbamate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and can lead to different pharmacological or chemical properties .
Properties
Molecular Formula |
C13H20ClFN2O2 |
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Molecular Weight |
290.76 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-2-(2-fluorophenyl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H19FN2O2.ClH/c1-13(2,3)18-12(17)16-8-11(15)9-6-4-5-7-10(9)14;/h4-7,11H,8,15H2,1-3H3,(H,16,17);1H |
InChI Key |
FRINMCBFQPZOIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1F)N.Cl |
Origin of Product |
United States |
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